molecular formula C12H13BrN2O2 B8460902 t-butyl (5-bromo-2(1H)-pyridinylidene)cyanoacetate

t-butyl (5-bromo-2(1H)-pyridinylidene)cyanoacetate

Cat. No. B8460902
M. Wt: 297.15 g/mol
InChI Key: TVAOZGBCQIQOHY-UHFFFAOYSA-N
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Patent
US07582659B2

Procedure details

To a suspension of NaH (66.4 g, 60% oil dispersion) in dry DMSO (1.5 L) was added t-butyl cyanoacetate (243 mL) at 18-25° C. for 1 hour, the mixture was stirred at room temperature for 2 hours. 2,5-Dibromopyridine (150 g) was added to the resulting mixture, the mixture was stirred at 120° C. for 6.5 hours. After cooling, the mixture was poured into saturated ammonium chloride solution, the resulting precipitates were collected by filtration, washed with water and cooled EtOH to give t-butyl (5-bromo-2(1H)-pyridinylidene)cyanoacetate (166 g).
Name
Quantity
66.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])#[N:4].Br[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][N:15]=1.[Cl-].[NH4+]>CS(C)=O>[Br:20][C:17]1[CH:18]=[CH:19][C:14](=[C:5]([C:3]#[N:4])[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[NH:15][CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
66.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
243 mL
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 120° C. for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
cooled EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(NC1)=C(C(=O)OC(C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 166 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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